3-Indoxyl Sulfate-d5 Potassium Salt
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Overview
Description
Indoxyl Sulfate-d5 (potassium salt) is a deuterium-labeled compound used primarily as an internal standard for the quantification of indoxyl sulfate. It is a stable isotope-labeled compound, which means it contains deuterium, a heavier isotope of hydrogen. This compound is particularly useful in mass spectrometry and other analytical techniques due to its stability and distinct mass difference from the non-labeled version .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indoxyl Sulfate-d5 (potassium salt) is synthesized by incorporating deuterium into the indoxyl sulfate molecule. The synthesis involves the sulfation of indoxyl, an intermediate generated from tryptophan by intestinal bacteria. The sulfation process is catalyzed by sulfotransferase enzymes, primarily SULT1A1 .
Industrial Production Methods
Industrial production of Indoxyl Sulfate-d5 (potassium salt) involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process. The production process ensures high purity and stability of the compound, making it suitable for scientific research .
Chemical Reactions Analysis
Types of Reactions
Indoxyl Sulfate-d5 (potassium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indoxyl derivatives, while substitution reactions can produce a variety of functionalized indoxyl compounds .
Scientific Research Applications
Indoxyl Sulfate-d5 (potassium salt) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of indoxyl sulfate.
Biology: Studied for its role as a uremic toxin and its effects on cellular processes.
Medicine: Investigated for its potential impact on kidney function and its role in chronic kidney disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
Indoxyl Sulfate-d5 (potassium salt) exerts its effects through several molecular targets and pathways:
Aryl Hydrocarbon Receptor Activation: It activates the aryl hydrocarbon receptor in hepatoma cells, leading to various cellular responses.
Inhibition of Organic Anion Transporters: It inhibits the organic anion transporter isoforms OAT1 and OAT3, affecting the transport of other compounds in the body.
Oxidative Stress: It increases superoxide anion and nitric oxide levels in isolated human mononuclear blood cells, contributing to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Indoxyl Sulfate: The non-deuterated version of Indoxyl Sulfate-d5 (potassium salt).
Indole-3-acetic acid: Another indole derivative with different biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties
Uniqueness
Indoxyl Sulfate-d5 (potassium salt) is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry. The presence of deuterium allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in scientific research .
Properties
IUPAC Name |
potassium;(2,4,5,6,7-pentadeuterio-1H-indol-3-yl) sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAWATNFDJIBBD-GWVWGMRQSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)[O-])[2H])[2H].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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